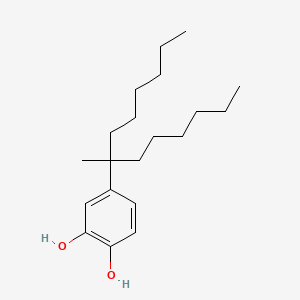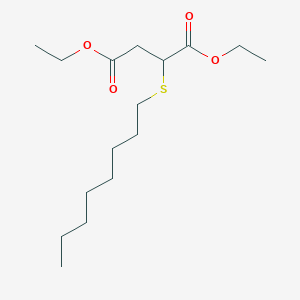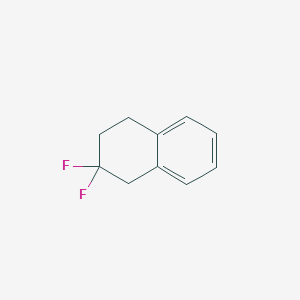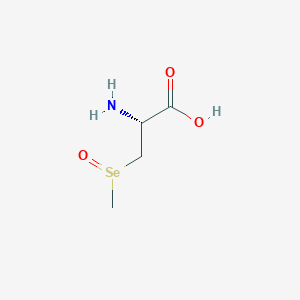
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, and it contains two methoxy groups and a phenylmethyl group. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired compound . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a pharmacologically active agent with potential therapeutic applications. For example, benzazepine derivatives have been investigated for their potential use in treating cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . In medicine, compounds like tolvaptan, which is a benzazepine derivative, have been used for the treatment of hyponatremia . Additionally, benzazepines have been explored for their antibacterial activity and as sodium channel blockers .
Mecanismo De Acción
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis . Others may function as agonists or antagonists of various receptors, such as nicotinic acetylcholine receptors . The specific mechanism of action depends on the structural features of the compound and its interaction with biological targets.
Comparación Con Compuestos Similares
1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be compared with other benzazepine derivatives, such as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-benzo[d]azepine . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of methoxy groups and a phenylmethyl group in 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives.
Propiedades
Número CAS |
57854-60-1 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-21-18-12-15-9-6-10-20-17(16(15)13-19(18)22-2)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,17,20H,6,9-11H2,1-2H3 |
Clave InChI |
SIDQSALPGWSBPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NCCCC2=C1)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)



![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

